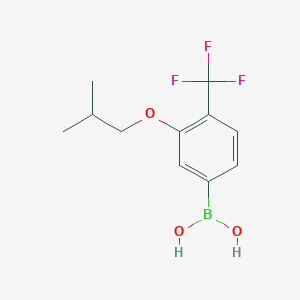

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 2096333-69-4 . It has a molecular weight of 262.04 .

Molecular Structure Analysis

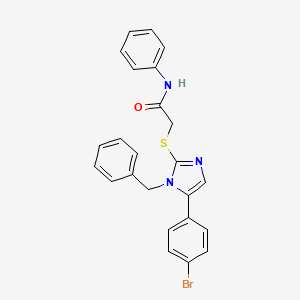

The InChI code for this compound is1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 .

Scientific Research Applications

Antibacterial Activity

Research on phenylboronic acids, including derivatives similar to 3-isobutoxy-4-(trifluoromethyl)phenylboronic acid, has highlighted their potential antibacterial properties. Studies have shown that these compounds can exhibit significant antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus. The introduction of trifluoromethyl groups in the phenylboronic acid structure has been found to influence the acidity of the compounds, which in turn can affect their antibacterial activity. The specific interactions of these compounds with bacterial enzymes, such as leucyl-tRNA synthetase of E. coli, indicate a possible mechanism for their antibacterial effects (Adamczyk-Woźniak et al., 2021).

Catalysis in Organic Synthesis

Phenylboronic acids, including this compound, play a crucial role as catalysts in organic synthesis. They are involved in catalyzing dehydrative condensation between carboxylic acids and amines, which is essential for the synthesis of amides, including α-dipeptides. The presence of an ortho-substituent on the phenylboronic acid, such as the isobutoxy group, can significantly enhance the efficiency of the amidation process by preventing the coordination of amines to the boron atom, thus accelerating the reaction (Wang et al., 2018).

Crystal Engineering and Monomeric Structure Design

The design of novel boronic acids with monomeric structures is a significant area of research, with this compound being of particular interest. Studies on ortho-alkoxyphenylboronic acids have aimed at creating compounds that can form monomeric structures, which are valuable for crystal engineering. The introduction of substituents like the isobutoxy group has been found to influence the crystal structure, potentially leading to the development of new materials with unique properties (Cyrański et al., 2012).

Glucose-Responsive Systems for Biomedical Applications

Phenylboronic acids, including those with isobutoxy and trifluoromethyl substituents, have been explored for their potential in creating glucose-responsive systems. These compounds can form coassemblies with block copolymers, leading to the development of nanoparticles that can respond to glucose levels. Such systems have applications in the field of drug delivery, particularly for the controlled release of medications in response to the glucose concentration in diabetic patients (Matuszewska et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo these reactions.

Mode of Action

The compound likely interacts with its targets through Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond forming reactions, which are widely used in organic synthesis. The boronic acid moiety of the compound can form a complex with a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond.

Biochemical Pathways

Given its involvement in suzuki-miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of various biologically active molecules.

Result of Action

As a reactant in suzuki-miyaura cross-coupling reactions , it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various biologically active molecules.

Action Environment

The action, efficacy, and stability of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the type of catalyst, the presence of a base, and the reaction temperature .

properties

IUPAC Name |

[3-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYNJBYXUIEAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-ethoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391215.png)

![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)

![2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2391224.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-[(1S)-1-cyanoethyl]cyclopropane-1-carboxamide](/img/structure/B2391226.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2391227.png)

![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)

![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2391234.png)

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)